![molecular formula C17H20N2O2S2 B2785638 (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide CAS No. 304894-02-8](/img/structure/B2785638.png)
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease. TTP488 was initially discovered by a team of researchers at the University of California, San Diego, who were investigating the role of inflammation in Alzheimer's disease.
作用機序
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide is believed to work by blocking the activity of a protein called RAGE (receptor for advanced glycation end-products), which is involved in the inflammatory response in the brain. By inhibiting RAGE, (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide may reduce inflammation and oxidative stress, which are thought to contribute to the development and progression of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects in Alzheimer's disease, (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide has also been shown to have other biochemical and physiological effects. For example, (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide has been shown to reduce inflammation and oxidative stress in animal models of diabetes and cardiovascular disease. These findings suggest that (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide may have broader applications beyond the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide is that it has been extensively studied in preclinical and clinical settings, which has provided a wealth of data on its safety and efficacy. However, one limitation is that (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide has not yet been approved by regulatory agencies for the treatment of Alzheimer's disease or any other condition. This means that researchers must obtain special permissions and approvals to use (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide in their experiments.
将来の方向性
There are several future directions for research on (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide. One area of interest is the development of more potent and selective RAGE inhibitors, which may have greater therapeutic potential than (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide. Another area of research is the identification of biomarkers that can be used to identify patients who are most likely to benefit from treatment with (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide. Finally, there is ongoing research to investigate the potential of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide in combination with other drugs for the treatment of Alzheimer's disease and other conditions.
合成法
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with benzaldehyde and tert-butyl isocyanide. The resulting product can be purified using various techniques, such as recrystallization and column chromatography.
科学的研究の応用
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide has been the subject of numerous scientific studies, with much of the research focused on its potential therapeutic effects in treating Alzheimer's disease. In preclinical studies, (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. These findings have led to the development of clinical trials to investigate the safety and efficacy of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide in human patients with Alzheimer's disease.
特性
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-17(2,3)18-14(20)9-10-19-15(21)13(23-16(19)22)11-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,20)/b13-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCLGDBQMYZUCQ-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。